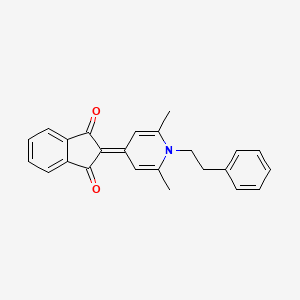

2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H21NO2 and its molecular weight is 355.437. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione, with the molecular formula C24H21NO2 and a molecular weight of 355.437 g/mol, is a compound of interest in medicinal chemistry. Its structural features suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, including synthesis methods, case studies, and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that can include the following key reactions:

- Formation of Indene Derivatives : The indene core can be synthesized through various methods including cyclization reactions involving suitable precursors such as phenylacetone derivatives.

- Ylidene Formation : The ylidene functionality is introduced via condensation reactions with pyridine derivatives.

The synthetic route often yields compounds with varying degrees of purity and biological activity, depending on the reaction conditions and starting materials used.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. A study published in "Arzneimittelforschung" examined several indandione derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that some derivatives exhibited moderate to weak antibacterial activity.

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| Indandione Derivative | Moderate | Weak |

The biological activity of this compound may be attributed to its ability to interact with cellular targets affecting metabolic pathways. The presence of the pyridine moiety suggests potential interactions with enzymes involved in metabolic processes or signaling pathways critical for cell survival and proliferation.

Case Studies

A notable case study involved the evaluation of a structurally similar compound that demonstrated significant antimicrobial activity. The study utilized in vitro assays to assess the efficacy against common pathogens and highlighted the importance of structural modifications on biological outcomes. This underscores the potential for this compound to be further explored for its therapeutic applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features an indene backbone with a pyridine-derived ylidene group, contributing to its distinctive chemical reactivity and biological activity. Its molecular formula is C_17H_18N_2O_2, with a molecular weight of approximately 290.34 g/mol. The presence of the ylidene group enhances its ability to interact with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that derivatives of indene-1,3-dione, including 2-(2,6-dimethyl-1-phenethylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione, exhibit anticancer properties. These compounds can induce apoptosis in cancer cells by interacting with specific proteins involved in cell proliferation and survival pathways. Initial studies suggest that this compound may inhibit tumor growth through mechanisms involving the modulation of signaling pathways associated with cancer progression .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to disrupt bacterial cell membranes or inhibit essential enzymes, thereby exhibiting bactericidal effects against various pathogens. This application is particularly relevant in the context of rising antibiotic resistance .

Photovoltaic Applications

Due to its electron-accepting properties, this compound can be utilized in organic photovoltaic devices. The compound's ability to form stable charge-transfer complexes with donor materials enhances its efficiency as a component in solar cells .

Non-linear Optical Applications

The compound's unique electronic properties make it suitable for non-linear optical applications. It can be incorporated into materials designed for frequency doubling or optical switching due to its high non-linear susceptibility .

Synthetic Routes

The synthesis of this compound can be achieved through various methods including:

- Condensation Reactions: Utilizing appropriate aldehydes and ketones under acidic conditions.

- Knoevenagel Reactions: Reacting malononitrile derivatives with the indene scaffold to enhance electron-withdrawing characteristics .

Functionalization Potential

The active methylene group present in the indene structure allows for further functionalization through reactions such as Michael additions or alkylation, enabling the development of new derivatives with tailored properties for specific applications .

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as a lead compound for further development in anticancer therapies .

Case Study 2: Photovoltaic Efficiency

In another study focused on organic solar cells, the incorporation of this compound into photovoltaic blends demonstrated an increase in power conversion efficiency compared to control devices lacking this component. These findings highlight its potential role in enhancing solar energy harvesting technologies .

Propiedades

IUPAC Name |

2-[2,6-dimethyl-1-(2-phenylethyl)pyridin-4-ylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO2/c1-16-14-19(22-23(26)20-10-6-7-11-21(20)24(22)27)15-17(2)25(16)13-12-18-8-4-3-5-9-18/h3-11,14-15H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVWDTZRSZFXBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C(N1CCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.